tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine-4(3H)-carboxylate tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine-4(3H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 2223055-83-0
VCID: VC16488271
InChI: InChI=1S/C15H26BNO5/c1-13(2,3)20-12(18)17-8-9-19-11(10-17)16-21-14(4,5)15(6,7)22-16/h10H,8-9H2,1-7H3
SMILES:
Molecular Formula: C15H26BNO5
Molecular Weight: 311.18 g/mol

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine-4(3H)-carboxylate

CAS No.: 2223055-83-0

Cat. No.: VC16488271

Molecular Formula: C15H26BNO5

Molecular Weight: 311.18 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine-4(3H)-carboxylate - 2223055-83-0

Specification

CAS No. 2223055-83-0
Molecular Formula C15H26BNO5
Molecular Weight 311.18 g/mol
IUPAC Name tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-oxazine-4-carboxylate
Standard InChI InChI=1S/C15H26BNO5/c1-13(2,3)20-12(18)17-8-9-19-11(10-17)16-21-14(4,5)15(6,7)22-16/h10H,8-9H2,1-7H3
Standard InChI Key YAQVBHHWVXILJH-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(CCO2)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Identifiers

The IUPAC name for this compound is tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine-4-carboxylate . Key identifiers include:

PropertyValue
CAS Registry Number1161362-35-1
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCN3C(=O)OC(C)(C)C
InChIKeyFEZPAKAAFAMGRA-UHFFFAOYSA-N
Molecular FormulaC19H28BNO5\text{C}_{19}\text{H}_{28}\text{BNO}_5
Molecular Weight361.2 g/mol

The benzooxazine core (a six-membered ring containing oxygen and nitrogen) is substituted at position 6 with a pinacol boronate ester and at position 4 with a tert-butoxycarbonyl (Boc) protecting group .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a two-step sequence:

  • Introduction of the Boc Group: Protection of the secondary amine in 6-bromo-2,3-dihydro-1,4-benzoxazine using di-tert-butyl dicarbonate (Boc2_2O) under basic conditions.

  • Miyaura Borylation: Palladium-catalyzed coupling of the brominated intermediate with bis(pinacolato)diboron (B2_2pin2_2) in the presence of a ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) .

Representative Reaction Conditions:

  • Catalyst: Pd(dppf)Cl2_2 (2 mol%)

  • Base: KOAc (3 equiv)

  • Solvent: 1,4-Dioxane, 80°C, 12 h

  • Yield: 70–85%

Purification and Stability

Purification is achieved via silica gel chromatography (eluent: ethyl acetate/hexanes). The Boc group enhances stability, allowing long-term storage at –20°C under inert atmosphere. The boronate ester is moisture-sensitive, necessitating anhydrous handling .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound participates in palladium-catalyzed cross-couplings with aryl halides to form biaryl structures. For example:

Ar–X+Boc-benzoxazine–BpinPd catalystAr–benzoxazine+Byproducts\text{Ar–X} + \text{Boc-benzoxazine–Bpin} \xrightarrow{\text{Pd catalyst}} \text{Ar–benzoxazine} + \text{Byproducts}

This reactivity is pivotal in constructing kinase inhibitors and fluorescent materials .

Pharmaceutical Intermediate

The benzooxazine scaffold is prevalent in drug candidates targeting neurological disorders. Functionalization at position 6 enables structure-activity relationship (SAR) studies for optimizing pharmacokinetic properties.

Physicochemical Properties

PropertyValueMethod
Melting PointNot reported
SolubilityDMSO, THF, DichloromethaneExperimental observation
LogP3.8 (estimated)Computational prediction
Stability>24 months at –20°CLong-term storage data

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